molecular formula C19H13FN2O2S B2405674 5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034249-16-4

5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2405674
CAS No.: 2034249-16-4
M. Wt: 352.38
InChI Key: NCYKGKFLILXDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a combination of fluorine, furan, pyridine, and benzo[b]thiophene moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, including the formation of the benzo[b]thiophene core, introduction of the fluorine atom, and coupling with the furan-pyridine moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation in inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to its combination of multiple functional groups, which can result in a diverse range of biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-fluoro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O2S/c20-14-5-6-16-13(9-14)10-17(25-16)19(23)22-11-12-3-1-7-21-18(12)15-4-2-8-24-15/h1-10H,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYKGKFLILXDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.